1,1'-(Butane-1,4-diyl)di(pyridin-1-ium) diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1'-(Butane-1,4-diyl)di(pyridin-1-ium) diiodide is a chemical compound with the molecular formula C14H16N2I2. It consists of two pyridinium rings connected by a butane-1,4-diyl spacer, with iodide ions as counterions. This compound is of interest in various scientific research applications due to its unique structural and chemical properties.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: The compound can be synthesized by reacting pyridine with 1,4-dibromobutane in the presence of iodine. The reaction typically involves heating the reactants in a suitable solvent, such as acetonitrile, under reflux conditions.
Stepwise Synthesis: Another method involves the stepwise formation of the pyridinium rings followed by the introduction of the butane-1,4-diyl spacer. This method may require multiple reaction steps, including protection and deprotection of functional groups.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. Large-scale reactors and optimized reaction conditions are used to ensure high yield and purity. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.
Types of Reactions:
Oxidation: The pyridinium rings can undergo oxidation reactions to form pyridine-N-oxide derivatives.
Reduction: Reduction of the pyridinium rings can lead to the formation of pyridine derivatives.
Substitution: The iodide ions can be substituted with other anions, such as chloride or bromide, through metathesis reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Metathesis reactions are typically carried out in polar solvents, such as water or methanol.
Major Products Formed:
Pyridine-N-oxide derivatives from oxidation reactions.
Pyridine derivatives from reduction reactions.
Anion-substituted pyridinium salts from substitution reactions.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: It serves as a probe in biological studies to investigate the interactions of pyridinium derivatives with biomolecules.
Industry: Utilized in materials science for the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1,1'-(Butane-1,4-diyl)di(pyridin-1-ium) diiodide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biological processes. The molecular targets and pathways involved would vary based on the context of the study.
Comparison with Similar Compounds
1,1'-(Butane-1,4-diyl)bis(pyridin-2-ol)
1,1'-(Butane-1,4-diyl)bis(pyridin-2-yl)amine
1,1'-(Butane-1,4-diyl)bis(pyridin-3-ol)
Uniqueness: 1,1'-(Butane-1,4-diyl)di(pyridin-1-ium) diiodide is unique due to its pyridinium structure, which imparts distinct chemical and physical properties compared to other similar compounds
Properties
IUPAC Name |
1-(4-pyridin-1-ium-1-ylbutyl)pyridin-1-ium;diiodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2.2HI/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16;;/h1-6,9-12H,7-8,13-14H2;2*1H/q+2;;/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXQXNNHFXUTLV-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CCCC[N+]2=CC=CC=C2.[I-].[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18I2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10540341 |
Source
|
Record name | 1,1'-(Butane-1,4-diyl)di(pyridin-1-ium) diiodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10540341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53394-56-2 |
Source
|
Record name | 1,1'-(Butane-1,4-diyl)di(pyridin-1-ium) diiodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10540341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.